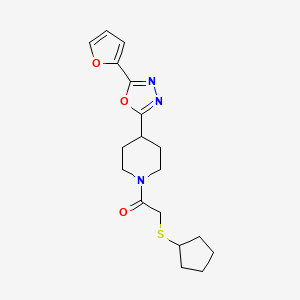
2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a fascinating organic compound known for its diverse applications in various scientific fields. This molecule belongs to a class of compounds that incorporates both heterocyclic and sulfur-containing functional groups, making it a subject of interest in medicinal chemistry and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A commonly used route includes:
Formation of the 1,3,4-oxadiazole ring: : Starting with a suitable hydrazide and furfural, the 1,3,4-oxadiazole ring is formed through cyclization.
Piperidine functionalization: : The oxadiazole derivative is then reacted with 4-substituted piperidine.
Thiol ether formation:
Industrial Production Methods: In an industrial setting, the production of this compound might employ more efficient catalytic processes and scalable reaction conditions to ensure high yield and purity. Typically, continuous flow reactors or batch processes with rigorous control over temperature, pressure, and solvent conditions are utilized.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The sulfur atom in the cyclopentylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : The oxadiazole ring can undergo reduction to form different functional groups.
Substitution: : The ethanone and piperidine components can undergo nucleophilic or electrophilic substitution reactions.
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Sulfoxides and sulfones: : From oxidation reactions.
Amines or alcohols: : From reduction of the oxadiazole ring.
Various substituted products: : From nucleophilic or electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity. Its unique structure makes it a valuable starting material for creating new compounds with potential therapeutic properties.
Biology: In biological research, derivatives of this compound are studied for their interactions with various biological targets, including enzymes and receptors. These studies help in understanding the compound's potential as a bioactive agent.
Medicine: Medicinally, it is explored for its potential use in developing new drugs, particularly those targeting central nervous system disorders, due to its ability to modulate neurological pathways.
Industry: In the industrial sector, it finds applications in the development of specialty chemicals and materials, where its unique chemical properties are harnessed to create products with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves multiple molecular interactions:
Molecular Targets and Pathways:Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways.
Receptor modulation: : It can act on specific receptors in the nervous system, altering neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds:
2-(Cyclopentylthio)-1-(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Incorporates a thiazole ring instead of a furan ring.
2-(Cyclopentylthio)-1-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Includes a benzofuran ring.
Uniqueness: What sets 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone apart is its combination of the furan ring and oxadiazole moiety with the cyclopentylthio and piperidine structures. This unique arrangement allows for a diverse range of chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDPGNLEXXNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
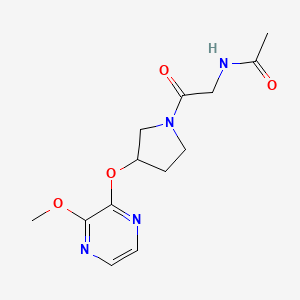
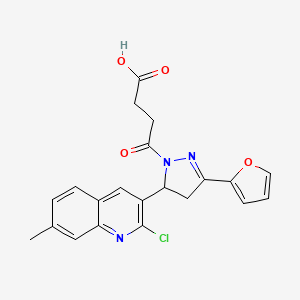

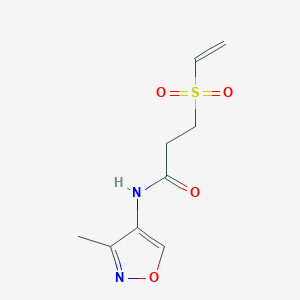
![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)
![2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2982373.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)
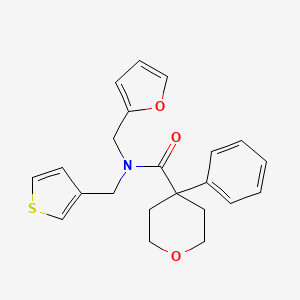
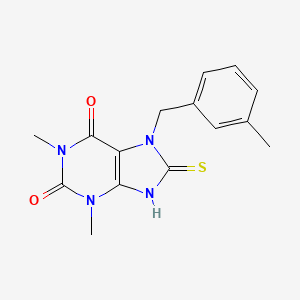
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2982380.png)
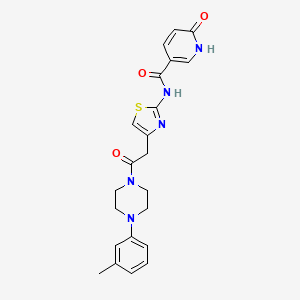
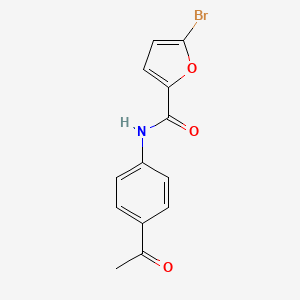
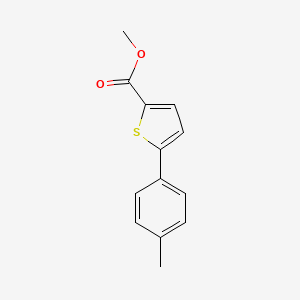
![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)
